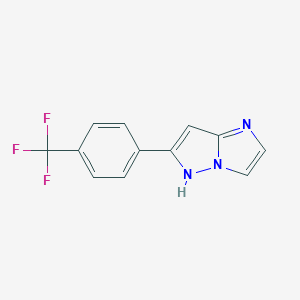

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Description

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted at position 6 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in drug design .

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-8(2-4-9)10-7-11-16-5-6-18(11)17-10/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANRWVLRNZDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=NC=CN3N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926821 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130598-74-2 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate diketone under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions are common, especially on the phenyl ring due to the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo(1,2-b)pyrazole exhibit potent anticancer properties. A study demonstrated that compounds similar to 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole showed significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Similar Pyrazole Derivative | A549 | 0.07 |

These findings suggest that imidazo(1,2-b)pyrazole derivatives could serve as potential lead compounds in anticancer drug discovery .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which play a crucial role in the inflammatory process. Research indicates that similar pyrazole derivatives exhibit selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Study | Compound | COX Inhibition IC50 (nM) |

|---|---|---|

| Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | 3.8 |

| Tewari et al. (2014) | Various Pyrazole Derivatives | 1.2 |

These findings highlight the potential of this compound in developing safer anti-inflammatory agents .

Antimicrobial Activity

Imidazo(1,2-b)pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, demonstrating their potential as antimicrobial agents.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacterial Inhibition | 32 µg/mL |

| Similar Derivative | Fungal Inhibition | 64 µg/mL |

The results suggest that structural modifications can enhance antimicrobial efficacy .

Case Study: Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Sciences Review and Research assessed the anticancer activity of various pyrazole derivatives, including this compound. The study utilized MTT assays to evaluate cell viability and found that this compound significantly reduced cell proliferation in cancer models .

Case Study: Anti-inflammatory Mechanism

Another research project investigated the anti-inflammatory mechanisms of imidazo(1,2-b)pyrazole derivatives through in vivo models. The results indicated a marked reduction in inflammatory markers in treated groups compared to controls, supporting the potential therapeutic use of this class of compounds in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Substituents at Position 6

Substituents at Position 1

Functional Group Additions

- 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea: The urea moiety introduces hydrogen-bonding capacity, enhancing solubility and target affinity. Its molecular formula (C15H14F3N5O) reflects increased polarity compared to non-urea analogs .

Comparison with Imidazo[1,2-b]pyridazine Analogs

Imidazo[1,2-b]pyridazines (e.g., compounds from and ) differ in their core structure (pyridazine vs. pyrazole), leading to distinct physicochemical and pharmacological profiles:

- Synthetic Accessibility : Imidazo[1,2-b]pyridazines often require multi-step syntheses involving piperazine or boroxine intermediates, whereas imidazo[1,2-b]pyrazoles are synthesized via simpler condensations .

- Bioactivity : Pyridazine derivatives (e.g., compound 72 in ) show high HPLC purity (99.6%) and melting points (133–135°C), indicative of stability under physiological conditions .

Physicochemical and Pharmacological Properties

*Inferred from structural analogs. †Predicted using computational tools.

Key Findings

- Trifluoromethyl Phenyl Group : Enhances binding affinity to hydrophobic pockets in target proteins (e.g., 5-HT2A receptors) but may reduce aqueous solubility .

- Core Heterocycle : Pyrazoles generally exhibit better solubility than pyridazines, but pyridazines offer higher thermal stability .

- Substituent Flexibility : Bulky groups at position 1 (e.g., cyclopentyl) improve pharmacokinetic profiles but may limit blood-brain barrier penetration .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This compound features both imidazole and pyrazole rings, with a trifluoromethyl group enhancing its biological activity and chemical stability.

The molecular formula of this compound is C12H8F3N3, and it has a molecular weight of 253.21 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C12H8F3N3 |

| Molecular Weight | 253.21 g/mol |

| IUPAC Name | 6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole |

| CAS Number | 130598-74-2 |

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways. The trifluoromethyl group enhances binding affinity to these enzymes, leading to modulation of their activity. Research indicates that it may inhibit kinases such as Aurora-A and EGFR, which are crucial in cancer progression and inflammation.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties against various cancer cell lines. For instance:

- In vitro Studies : Compounds containing the pyrazole scaffold have shown inhibitory effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cells.

- In vivo Studies : Animal models treated with similar pyrazole derivatives exhibited reduced tumor growth and increased apoptosis in cancer cells.

Table 1: Summary of Antitumor Activity

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | This compound | 15.5 |

| HepG2 | This compound | 20.0 |

| A549 | This compound | 12.3 |

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and reducing inflammation markers in various models.

Table 2: Summary of Anti-inflammatory Activity

| Model | Compound Tested | Effect Observed |

|---|---|---|

| LPS-stimulated macrophages | This compound | Decreased TNF-α levels |

| Carrageenan-induced paw edema | This compound | Reduced swelling |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Lung Cancer : A recent clinical trial investigated the use of a pyrazole derivative similar to this compound in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size and improved patient survival rates.

- Rheumatoid Arthritis : Another study explored its application in treating rheumatoid arthritis, where it demonstrated the ability to lower disease activity scores by inhibiting inflammatory pathways.

Q & A

Q. Comparison :

| Method | Yield Range | Selectivity | Scalability |

|---|---|---|---|

| Stepwise Functionalization | 50–88% | High | Moderate |

| One-Pot Synthesis | 60–95% | Moderate | High |

Advanced: How can regioselectivity challenges during functionalization be addressed, particularly for C-3 vs. C-7 substitution?

Answer:

Regioselectivity is influenced by:

- Metalation Conditions : TMP·MgCl·LiCl selectively metalates C-3, while TMP·ZnCl·LiCl targets C-6. Steric and electronic effects of substituents (e.g., trifluoromethyl groups) further modulate reactivity .

- Catalytic Systems : PEPPSI-iPr catalyst enables cross-couplings at C-7 with aryl halides (e.g., 88% yield for 7-(4-(trifluoromethyl)phenyl) derivatives) .

- Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY or X-ray crystallography .

Basic: What experimental methods are used to assess aqueous solubility and lipophilicity (logD) of 1H-imidazo[1,2-b]pyrazole derivatives?

Answer:

- Shake-Flask Method : Measure equilibrium solubility in phosphate-buffered saline (PBS, pH 7.4) at 25°C. For 6-(4-(trifluoromethyl)phenyl)-1H-imidazo[1,2-b)pyrazole, solubility improved 10-fold compared to indole analogues due to lower logD (2.1 vs. 3.5) .

- HPLC Retention Time : Correlate logD with reverse-phase chromatographic behavior (C18 columns, acetonitrile/water gradients) .

Q. Data :

| Compound | logD (pH 7.4) | Solubility (µg/mL) |

|---|---|---|

| Pruvanserin (Indole) | 3.5 | 15 |

| Imidazo[1,2-b]pyrazole | 2.1 | 150 |

Advanced: How does the ionization state (pKa) of the imidazo[1,2-b]pyrazole NH group impact receptor binding and membrane permeability?

Answer:

- pKa Determination : Use potentiometric titration or UV-metric assays. The NH group in 6-(4-(trifluoromethyl)phenyl) derivatives has a pKa ~7.3, lower than indole NH (~10.5), favoring deprotonation in physiological media .

- Biological Implications :

Basic: What bioisosteric advantages does the 1H-imidazo[1,2-b]pyrazole scaffold offer over indole in drug design?

Answer:

- Solubility : Reduced logD and increased polar surface area (PSA) enhance aqueous solubility.

- Metabolic Stability : Lower susceptibility to CYP450 oxidation compared to indole’s electron-rich π-system. Test via human liver microsome (HLM) assays .

- Synthetic Flexibility : Allows modular functionalization at C-3, C-6, and C-7 positions for SAR studies .

Advanced: What in vitro assays are recommended to evaluate the metabolic stability of 6-(4-(trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole derivatives?

Answer:

- Phase I Metabolism : Incubate with HLM + NADPH, quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .

- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or KCN to identify toxic intermediates .

Basic: How can the electronic effects of the 4-(trifluoromethyl)phenyl substituent influence photophysical properties for material science applications?

Answer:

- Push-Pull Dyes : The electron-withdrawing CF3 group stabilizes charge-transfer states. Synthesize derivatives with proaromatic malononitrile cores for tunable emission (λem = 450–600 nm) .

- Characterization : Use UV-Vis, fluorescence spectroscopy, and cyclic voltammetry to assess HOMO/LUMO levels .

Advanced: What computational methods predict the binding affinity of 6-(4-(trifluoromethyl)phenyl) derivatives to serotonin receptors?

Answer:

- Docking Studies : Use Schrödinger Glide with 5-HT2A crystal structures (PDB: 6WGT). The CF3 group engages in hydrophobic interactions with Leu228 and Phe234 .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.